2-(2-Methylbenzylidene)benzofuran-3(2H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-methylbenzaldehyde with benzofuran-3(2H)-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . For example, its anti-cancer activity may be due to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: A simpler derivative with similar structural features but different biological activities.
Benzothiophene: An analog with a sulfur atom instead of oxygen, exhibiting distinct chemical and biological properties.
Indole: A nitrogen-containing analog with unique pharmacological activities.
Uniqueness
2-(2-Methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its combination of a benzofuran core with a 2-methylbenzylidene group imparts distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2Z)-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)10-15-16(17)13-8-4-5-9-14(13)18-15/h2-10H,1H3/b15-10- |
InChI Key |
QVMQWLKXQNDXNR-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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